Thalidomide-C7-Br is a derivative of thalidomide, a compound historically known for its sedative properties and later for its teratogenic effects. Thalidomide has gained renewed interest due to its immunomodulatory and antiangiogenic properties, making it a candidate for various therapeutic applications, particularly in treating certain cancers and inflammatory conditions. The specific compound Thalidomide-C7-Br refers to a brominated variant that may exhibit distinct pharmacological properties compared to its parent compound.
Thalidomide-C7-Br falls under the category of pharmaceutical compounds with potential applications in oncology and immunology. It is classified as a small molecule drug, specifically a thalidomide analogue.
The synthesis of Thalidomide-C7-Br involves several key steps, typically starting from thalidomide itself. Common methods include:
The molecular structure of Thalidomide-C7-Br retains the core structure of thalidomide, characterized by a phthalimide ring fused to a glutarimide moiety with a bromine atom attached at the C7 position.
Thalidomide-C7-Br can undergo various chemical reactions:
Thalidomide and its derivatives, including Thalidomide-C7-Br, exert their effects primarily through modulation of immune responses and inhibition of angiogenesis:
Thalidomide-C7-Br has potential applications in several scientific fields:
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4